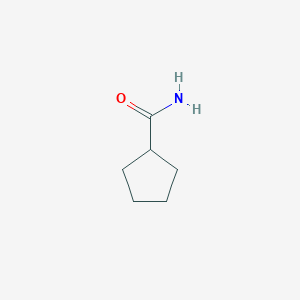

Cyclopentanecarboxamide

Descripción

Historical Context of Cyclopentanecarboxamide Research

While the fundamental synthesis of amides has been established for over a century, the focused research on this compound derivatives as bioactive agents is a more recent development. A significant turning point in the research landscape for this compound class occurred in the early 2000s. A 2007 publication in the Journal of Medicinal Chemistry detailed the discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel and highly potent scaffold for antagonists of the CC chemokine receptor 2 (CCR2). patsnap.comnih.gov This work demonstrated that introducing the rigid cyclopentane (B165970) ring into a previously linear molecule significantly enhanced receptor binding and antagonist activity. patsnap.com

The synthesis of these research-critical derivatives often involves established chemical principles, such as the formation of an amide bond between a cyclopentanecarboxylic acid derivative and an amine. Modern synthetic methods frequently employ coupling reagents to facilitate this reaction with high efficiency. For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (dimethylformamide) has proven effective, achieving high yields. For larger-scale production, patented methods describe the reaction of cyclopentanecarboxylic acid chloride with an amine in a stirred-tank reactor, followed by extraction and purification.

Significance of the this compound Moiety in Chemical Research

The this compound moiety is significant in chemical research primarily due to the structural and physicochemical properties conferred by the cyclopentane ring. This scaffold provides a unique combination of rigidity and conformational flexibility that is advantageous in designing molecules that interact with biological targets.

Key attributes of the this compound moiety include:

Structural Scaffold: The 1,3-disubstituted cyclopentane ring, in particular, has been identified as a novel and effective scaffold for developing potent antagonists for receptors like CCR2. patsnap.comnih.gov Its defined three-dimensional structure allows for precise orientation of functional groups to optimize interactions with biological targets.

Enhanced Potency: The introduction of the cyclopentane ring can lead to a significant increase in biological potency compared to more flexible, linear analogues. patsnap.com

Metabolic Stability: Compared to other cyclic structures, the cyclopentane ring can offer metabolic advantages. For example, it has greater metabolic stability and cellular permeability than some aromatic pyrazole (B372694) carboxamide derivatives used in fungicides. Furthermore, adding substituents like a methyl group to the cyclopentane ring can provide steric shielding to the adjacent carboxamide bond, reducing its susceptibility to enzymatic degradation.

Favorable Pharmacokinetics: Cyclopentane carboxamides can exhibit better pharmacokinetic properties than related structures like cyclopropane (B1198618) carboxamides. Cyclopropane rings have high ring strain, which can lead to higher reactivity and less favorable pharmacokinetics.

Synthetic Building Block: In a broader sense, this compound and its parent acid are used as versatile building blocks in organic synthesis for the construction of more complex molecules.

Overview of Key Research Areas for this compound Derivatives

Research into this compound derivatives is concentrated in several key scientific domains, primarily driven by their potential biological activities.

Medicinal Chemistry

This is the most prominent field of research for this compound derivatives. They are investigated for a wide range of therapeutic applications:

CCR2 Antagonists: Derivatives have been identified as potent and selective antagonists of the CCR2 receptor. patsnap.comnih.gov Since the CCR2 receptor is implicated in inflammatory processes, these compounds are being studied for potential therapies for diseases like rheumatoid arthritis, multiple sclerosis, and atherosclerosis. nih.gov

Anticancer Activity: A series of cycloalkanecarboxamide derivatives containing sulfonate and sulfamate (B1201201) moieties have been synthesized and tested for their antiproliferative activity against a panel of 60 human cancer cell lines. One such compound demonstrated broad-spectrum anticancer activity across all nine cancer types in the panel.

Enzyme Inhibition: this compound derivatives have been evaluated as inhibitors of steroid-metabolizing enzymes, such as AKR1C1 and AKR1C3.

Anticonvulsant Models: The potential of these derivatives has also been explored in models of pentylenetetrazole-induced seizures.

Agrochemicals

The carboxamide functional group is present in many commercially successful agrochemicals. While heterocyclic carboxamides are well-known for their herbicidal and fungicidal properties, cyclopentane carboxamide derivatives are being explored for their potential advantages. patsnap.com

Fungicides: Pyrazole carboxamides are significant as succinate (B1194679) dehydrogenase inhibitors used to control fungi. However, they can have limitations in metabolic stability, an area where cyclopentane derivatives show an advantage.

Herbicides and Insecticides: While some heterocyclic carboxamides show herbicidal activity, cyclopentane-based structures may offer improved metabolic profiles. The broader class of carboxylic acid derivatives is a major focus in the development of new insecticides, herbicides, and fungicides. patsnap.com

Materials Science

The application of this compound derivatives extends to materials science, where they are used in the synthesis of specialty chemicals and materials that possess unique properties. They can also serve as intermediates in the synthesis of more complex molecules for various research applications.

Interactive Data Tables

Table 1: Research Findings on this compound Derivatives as CCR2 Antagonists

| Compound | Description | hCCR2 IC50 (Binding) | hCCR2 IC50 (Functional) | mCCR2 IC50 (Binding) | Selectivity vs. CCR5 | Reference |

| Compound 16 | (1S,3R)-N-[3,5-Bis(trifluoromethyl)benzyl]-1-methyl-3-[(1R,3'R)-methyl-1'H-spiro[indene-1,4'-piperidin]-1'-yl]this compound | 1.3 nM | 0.45 nM | 130 nM | ~500-fold | patsnap.comnih.gov |

| Compound 18 | Derivative where the methyl group on the piperidine (B6355638) is removed | Loss of activity | Loss of activity | Loss of activity | Not reported | patsnap.com |

hCCR2: human CCR2; mCCR2: mouse CCR2; IC50: half maximal inhibitory concentration.

Table 2: Summary of Key Research Applications for this compound Derivatives

| Research Area | Specific Application | Target/Model | Reference |

| Medicinal Chemistry | Inflammation | CC Chemokine Receptor 2 (CCR2) | patsnap.comnih.gov |

| Oncology | NCI-60 Cancer Cell Lines | ||

| Endocrinology | Steroid-Metabolizing Enzymes (AKR1C1, AKR1C3) | ||

| Neurology | Pentylenetetrazole-Induced Seizure Models | ||

| Agrochemicals | Fungicides | Comparative studies with pyrazole carboxamides | |

| Herbicides/Insecticides | General exploration of carboxylic acid derivatives | patsnap.com | |

| Materials Science | Specialty Chemicals | Synthesis of novel materials | |

| Chemical Synthesis | Building Block | Intermediate for complex molecule synthesis |

Structure

3D Structure

Propiedades

IUPAC Name |

cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLDSWLMHUQECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280366 | |

| Record name | Cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-94-5 | |

| Record name | Cyclopentanecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Cyclopentanecarboxamides

Established Synthetic Routes to Cyclopentanecarboxamide

The most common and well-documented methods for synthesizing cyclopentanecarboxamides rely on the formation of an amide bond between a cyclopentanecarboxylic acid moiety and an amine.

Amide Formation via Cyclopentanecarboxylic Acid and Amines

The direct reaction between a carboxylic acid and an amine is generally inefficient for amide formation at room temperature. This is because carboxylic acids are acidic and amines are basic, leading to a rapid acid-base reaction that forms a highly unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group through activation. chemistrysteps.com

Coupling reagents are extensively used to facilitate amide bond formation by activating the carboxylic acid. chemistrysteps.com Carbodiimides are a principal class of these reagents.

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling reagent that activates the carboxylic acid. libretexts.orgenamine.net The mechanism involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. chemistrysteps.comyoutube.com This intermediate has a good leaving group, which is then displaced by the amine nucleophile to form the amide. libretexts.org A key drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is largely insoluble in most common organic solvents and precipitates out of the reaction mixture. peptide.com While this can facilitate its removal in solution-phase synthesis, it makes DCC unsuitable for solid-phase peptide synthesis. peptide.com

EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) functions identically to DCC but offers a significant advantage. chemistrysteps.com The urea (B33335) byproduct formed from EDC is water-soluble, allowing for its easy removal during an aqueous workup, which is particularly useful in both solution-phase and biological applications. peptide.com

To improve reaction efficiency and, crucially, to minimize the risk of racemization in chiral substrates, EDC is almost always used in combination with an additive, most commonly 1-Hydroxybenzotriazole (HOBt). peptide.com The reaction proceeds through the formation of a reactive HOBt ester intermediate. nih.gov This active ester is less reactive than the O-acylisourea but more selective, and it readily reacts with the amine to form the desired amide with minimal side reactions. peptide.com The use of a base, such as Diisopropylethylamine (DIPEA), is also common in these coupling reactions. nih.govreddit.com Research has shown that using a combination of EDC, a catalytic amount of HOBt (0.1 equivalents), and a full equivalent of 4-(N,N-dimethylamino)pyridine (DMAP) can be particularly effective for coupling electron-deficient or unreactive amines, affording good to excellent yields. nih.gov

| Entry | Coupling Reagents | Base (equiv) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | EDC (1.0 eq), HOBt (0.1 eq) | DIPEA (1.2 eq) | CH3CN | 38 | nih.gov |

| 2 | EDC (1.0 eq), DMAP (1.0 eq) | DIPEA (1.2 eq) | CH3CN | 65 | nih.gov |

| 3 | EDC (1.0 eq), HOBt (0.1 eq), DMAP (1.0 eq) | DIPEA (1.2 eq) | CH3CN | 72 | nih.gov |

A classic and highly effective two-step method for preparing amides involves the use of an acid chloride intermediate. youtube.com In this approach, cyclopentanecarboxylic acid is first converted to the more reactive cyclopentanecarbonyl chloride. sigmaaldrich.com This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com

The resulting cyclopentanecarbonyl chloride is a highly electrophilic species. sigmaaldrich.com It readily reacts with a primary or secondary amine in a subsequent step to furnish the corresponding this compound with high yield. A base is typically added to neutralize the HCl that is generated during the reaction.

Reduction of Nitro-Substituted Cyclopentanecarboxamides

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, often employed when the amine is required for subsequent reactions or as the final target functionality. sci-hub.st While literature specifically detailing the reduction of nitro-substituted cyclopentanecarboxamides is limited, a variety of well-established methods for nitro group reduction are applicable to this substrate class. wikipedia.orgcommonorganicchemistry.com The choice of reagent is often dictated by the presence of other functional groups in the molecule. commonorganicchemistry.com

Key methodologies include:

Catalytic Hydrogenation: This is a very common and often high-yielding method. commonorganicchemistry.com Reagents include palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas (H₂). wikipedia.orgcommonorganicchemistry.com Raney Nickel is often preferred for substrates containing aryl halides, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Metal-Mediated Reduction: The use of metals in acidic media is a classic and reliable method. wikipedia.org Common systems include iron powder (Fe) in acetic acid or zinc powder (Zn). commonorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups to amines and is tolerant of many other reducible functional groups. commonorganicchemistry.com

Lithium Aluminium Hydride (LiAlH₄): This powerful reducing agent is effective for the reduction of aliphatic nitro compounds to amines. commonorganicchemistry.com

| Method | Reagent(s) | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Commonly used, highly efficient for aromatic and aliphatic nitro groups. | commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Useful for substrates with halides to avoid dehalogenation. | commonorganicchemistry.com |

| Metal in Acid | Fe, Acid (e.g., Acetic Acid) | Mild method, good for preserving other reducible groups. | commonorganicchemistry.com |

| Metal Salt | SnCl₂ (Tin(II) chloride) | Mild conditions, selective for the nitro group. | commonorganicchemistry.com |

| Hydride Reduction | LiAlH₄ | Reduces aliphatic nitro compounds to amines. | commonorganicchemistry.com |

Reaction of Cyclopentanecarboxylic Acid Derivatives with Specific Amines and Thiols

The activated derivatives of cyclopentanecarboxylic acid, such as the acid chloride or active esters formed with coupling reagents, can react with a broad range of nucleophiles.

Reaction with Amines: As detailed in section 2.1.1, the reaction with primary and secondary amines is the cornerstone of this compound synthesis, providing access to a vast array of N-substituted amide products. enamine.net

Reaction with Thiols: In a parallel reaction, activated carboxylic acid derivatives can react with thiols (R-SH) to form thioesters (R-CO-SR'). libretexts.org This transformation, known as thioesterification, typically involves activating the carboxylate, for instance, into an acyl phosphate (B84403) or acid chloride, which is then subjected to nucleophilic attack by a thiol. libretexts.org Thioester linkages, particularly with Coenzyme A, are fundamental to numerous metabolic pathways, including fatty acid synthesis and degradation. libretexts.org The conversion can also occur via transthioesterification, where an acyl group is transferred from one thiol to another. libretexts.org

Novel Synthetic Transformations and Approaches

Beyond the standard amide coupling strategies, more innovative methods for constructing the this compound framework have been developed. One such approach involves a ring contraction from a more readily available cyclohexane (B81311) precursor. google.com A patented process describes a method for preparing cyclopentanecarboxamides that begins with a cyclohexane derivative. google.com A key step in this synthetic sequence involves the conversion of a cyclohexane diazoketone, which upon reaction with an amine (such as an alanine (B10760859) ester), undergoes a ring contraction to furnish the desired this compound product directly. google.com This strategy provides an alternative pathway to the cyclopentane (B165970) ring system, avoiding the direct use of cyclopentanecarboxylic acid as a starting material.

Ring Contraction Strategies for this compound Skeletons

Ring contraction reactions are a powerful class of transformations in organic synthesis that allow for the construction of strained or otherwise difficult-to-prepare cyclic systems from more readily available larger rings. researchgate.net For the synthesis of the this compound skeleton, strategies commencing from six-membered cyclohexane precursors are particularly prevalent. These methods often proceed through cationic, anionic, or carbenoid intermediates to achieve the desired one-carbon ring constriction. researchgate.net

Conversion of Cyclohexane Derivatives

A primary strategy for synthesizing cyclopentanecarboxamides involves the ring contraction of cyclohexane derivatives. google.com The Favorskii rearrangement is a classic and effective method for this transformation. ddugu.ac.in This reaction typically begins with an α-halo ketone, such as α-chlorocyclohexanone, which, in the presence of a base, undergoes rearrangement to yield a ring-contracted carboxylic acid derivative. wikipedia.orgslideshare.net When an amine is used as the base or nucleophile, the reaction can directly produce a this compound. ddugu.ac.inwikipedia.org

The mechanism is believed to proceed through the formation of an enolate on the side of the ketone opposite the halogen. youtube.com This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone (B1606653) intermediate, which is subsequently attacked by the amine nucleophile. youtube.com The resulting tetrahedral intermediate collapses, leading to the opening of the three-membered ring to form the more stable carbanion, which is then protonated to give the final this compound product. wikipedia.orgyoutube.com The regiochemistry of the ring opening is generally governed by the formation of the more stable carbanion intermediate. youtube.com Isotopic labeling studies using α-chlorocyclohexanone labeled with ¹⁴C have confirmed the formation of a symmetrical cyclopropanone intermediate. youtube.com

| Starting Material | Reagent/Conditions | Product | Reference |

| α-Chlorocyclohexanone | Amine (e.g., R₂NH) | N,N-Disubstituted this compound | wikipedia.org |

| α-Bromocyclohexanone | Sodium methoxide, then amine | This compound | youtube.com |

| 2-Chlorocyclohexanone | Ammonia | This compound | ddugu.ac.in |

Cyclohexane Diazoketone Reactions

Another effective ring contraction strategy employs the Wolff rearrangement of α-diazoketones derived from cyclohexanes. wikipedia.orgchem-station.com This reaction can be initiated thermally, photochemically, or through transition-metal catalysis, with silver(I) oxide being a common catalyst. wikipedia.orgorganic-chemistry.org The process involves the conversion of a cyclic α-diazoketone into a ketene (B1206846) intermediate through the loss of dinitrogen and a 1,2-rearrangement. wikipedia.orglibretexts.org

When an α-diazoketone prepared from a cyclohexane precursor undergoes the Wolff rearrangement, it forms a five-membered ring ketene. chem-station.com This highly reactive ketene is not typically isolated but is trapped in situ by a nucleophile present in the reaction mixture. organic-chemistry.org The use of an amine as the trapping agent leads directly to the formation of the corresponding this compound. google.com This sequence, particularly when the diazoketone is formed from a carboxylic acid, is often referred to as the Arndt-Eistert synthesis, which serves as a one-carbon homologation method that, in this cyclic case, results in ring contraction. wikipedia.orgchem-station.com

| Starting Material | Reagent/Conditions | Intermediate | Product | Reference |

| 2-Diazocyclohexanone | Heat (Δ) or Light (hν), Amine (R₂NH) | Cyclopentenylketene | N,N-Disubstituted this compound | wikipedia.orglibretexts.org |

| 2-Diazocyclohexanone | Silver(I) oxide (Ag₂O), Amine (R₂NH) | Cyclopentenylketene | N,N-Disubstituted this compound | google.comorganic-chemistry.org |

Domino and Tandem Reactions Involving Cyclopentanecarboxamides

Domino and tandem reactions represent a highly efficient approach in organic synthesis, enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov These processes are instrumental in rapidly building molecular complexity, and several have been developed for the stereoselective synthesis of cyclopentane rings that serve as the core of cyclopentanecarboxamides. nih.gov

Cyclization/Ring-Opening/Recyclization Processes

Sophisticated domino sequences have been engineered to assemble highly functionalized cyclopentane skeletons. One notable example is a rhodium-catalyzed domino reaction that starts with a rhodium vinylcarbene and an enantiopure allyl alcohol. nih.gov This sequence proceeds through five distinct steps:

Formation of a rhodium-bound oxonium ylide.

A google.comwikipedia.org-sigmatropic rearrangement.

An oxy-Cope rearrangement.

Enol-keto tautomerization.

An intramolecular carbonyl ene reaction.

This cascade reaction creates three new bonds and four contiguous stereocenters in high yield and with excellent stereoselectivity, producing complex cyclopentane carboxylates that are direct precursors to cyclopentanecarboxamides. nih.gov

Another powerful strategy involves a one-pot tandem domino reaction initiated by an asymmetric aza-Michael addition using a chiral lithium amide. nih.gov This sequence can generate a trisubstituted cyclopentane with five new, fully determined stereocenters. nih.gov Such processes, which involve initial cyclization followed by subsequent reactions, showcase the power of tandem strategies to construct complex cyclopentanoid structures. nih.govthieme-connect.de

Ring-Cleavage Fashions of the Cyclopentane Unit

While most synthetic strategies focus on constructing the cyclopentane ring, certain reactions involve the subsequent cleavage of C-C bonds within the newly formed this compound skeleton. A recently developed palladium-catalyzed reaction of cycloalkanecarboxamides with diazomalonates demonstrates this type of transformation. nih.gov This process proceeds through a carbene migratory insertion followed by a cascade involving C-C bond cleavage. This reaction is applicable to various cycloalkanecarboxamides, including those with four-, five-, six-, and seven-membered rings, providing a method for further functionalization and structural modification of the this compound product. nih.gov

Palladium-Catalyzed Reactions with this compound Substrates

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the formation of amides is well-established. Palladium-catalyzed carbonylation reactions are particularly powerful for constructing the carboxamide functional group. nih.govresearchgate.net These reactions typically involve the coupling of an organic halide with carbon monoxide and an amine. nih.govjustia.com

A notable transformation for creating complex cyclopentane structures is the palladium-catalyzed reaction of specific cyclopentene (B43876) derivatives. For example, a carbamate-directed carbopalladation followed by an intramolecular C–H activation can lead to the stereoselective synthesis of cyclopentane-fused benzocyclobutenes. nih.gov While the substrate is not a carboxamide itself, this demonstrates the power of palladium catalysis in building complex scaffolds containing the cyclopentane motif, which can then be further elaborated to the target amide.

Proton-Coupled Electron Transfer (PCET) Applications in this compound Synthesis

Proton-Coupled Electron Transfer (PCET) has emerged as a powerful strategy in organic synthesis for the formation of C-N bonds, a fundamental step in the synthesis of amides like this compound. nih.govnih.govresearchgate.net This method facilitates the homolytic activation of otherwise strong N-H bonds in amides and their precursors under relatively mild conditions. nih.govresearchgate.net PCET processes involve the concerted or stepwise transfer of a proton and an electron, which can generate highly reactive amidyl radicals directly from stable amide precursors. nih.govnih.govresearchgate.net

These generated amidyl radicals can then participate in a variety of bond-forming reactions. While specific studies detailing the application of PCET for the direct synthesis of this compound are not prevalent in publicly accessible literature, the general principles of PCET-mediated hydroamidation of olefins are well-established for other amides. nih.gov This suggests a viable, albeit less documented, pathway for the synthesis of this compound. The reaction would theoretically involve the PCET-mediated generation of an amidyl radical from a suitable nitrogen source, followed by its addition to cyclopentene or a related unsaturated cyclopentyl precursor.

The application of PCET in synthesis can be broadly categorized into photochemical and electrochemical methods, both of which offer avenues for generating the necessary radical intermediates. nih.govresearchgate.netbohrium.com These techniques are noted for their potential to create complex molecules from simple starting materials, and their principles are applicable to the synthesis of a wide range of amides, including cyclic structures like this compound. nih.govresearchgate.net

Optimization of Synthetic Reaction Conditions

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of reaction conditions. Key parameters include the molar ratios of reactants, the choice of reagent systems, solvent polarity, and temperature.

Influence of Molar Ratios and Reagent Systems

In the synthesis of this compound and its derivatives, the stoichiometry of the reactants is a critical factor. For instance, in the reaction of cyclopentanecarboxylic acid chloride with an amine, an excess of the amine is often employed to drive the reaction to completion and to neutralize the hydrochloric acid byproduct. The precise molar ratio will depend on the specific amine and the desired purity of the final product.

The choice of the reagent system is equally important. The activation of the carboxylic acid is a key step. While the use of the acid chloride is a common method, other coupling reagents can be utilized. The selection of the appropriate coupling reagent and any necessary additives can significantly impact the reaction rate and yield.

A summary of reagent systems and their typical molar ratios in related amide syntheses is presented below:

| Reagent System Component | Typical Molar Ratio (relative to limiting reagent) | Purpose |

| Amine | 1.0 - 2.0 equivalents | Nucleophile and acid scavenger |

| Coupling Agent (e.g., DCC, EDC) | 1.0 - 1.5 equivalents | Carboxylic acid activation |

| Base (e.g., Triethylamine, DIPEA) | 1.0 - 3.0 equivalents | Neutralize acid byproducts |

Role of Solvent Polarity and Temperature

The selection of the solvent and the reaction temperature are pivotal in the synthesis of this compound. The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as the rate of the reaction. Polar aprotic solvents such as dimethylformamide (DMF) are known to enhance the activity of coupling reagents by stabilizing charged intermediates that form during the reaction. In contrast, less polar solvents like tetrahydrofuran (B95107) (THF) may lead to longer reaction times due to a lower dielectric constant.

Temperature control is also crucial. For the formation of the cyclopentane ring in a preceding cyclopropanation step, a temperature of 60°C using sodium hydroxide (B78521) in an aqueous medium has been identified as optimal for yielding the nitrile intermediate. Temperatures exceeding 100°C can lead to undesirable side reactions, such as the hydrolysis of the nitrile group, while temperatures below 40°C may result in incomplete cyclization.

The table below illustrates the general effects of solvent polarity on amide synthesis reactions:

| Solvent Type | Examples | General Effect on Amide Synthesis |

| Polar Aprotic | DMF, Acetonitrile | Can accelerate reaction rates by stabilizing charged intermediates. |

| Polar Protic | Water, Ethanol | Can solvate reactants but may also participate in side reactions. |

| Nonpolar/Low Polarity | THF, Dichloromethane | Generally lead to slower reaction rates compared to polar aprotic solvents. |

Purification Techniques for this compound Derivatives

The purification of this compound derivatives is essential to remove unreacted starting materials, reagents, and byproducts. Common techniques include extraction, crystallization, and chromatography.

A patented method for the large-scale synthesis of a this compound derivative involves extraction with methylene (B1212753) chloride followed by sequential washes with aqueous sodium hydroxide and brine. The crude product is then obtained by rotary evaporation and purified by recrystallization from a mixture of acetone (B3395972) and methanol (B129727) to achieve a purity of over 98%.

For structurally similar compounds like 2,2-dimethyl-cyclopropane carboxamide, a multi-step purification process has been detailed. google.com This process includes:

Centrifugation or membrane filtration to remove solid impurities.

Decolorization with activated carbon at elevated temperatures (40-80°C).

Adsorption chromatography using a macroporous adsorption resin, followed by washing with water and elution with a hydrophilic solvent.

Crystallization of the crude product from hot water by cooling to 0-4°C.

Chromatographic methods are also widely used. Depending on the polarity and ionic nature of the this compound derivative, normal-phase, reversed-phase, or ion-exchange chromatography may be employed. alfa-chemistry.com The choice of the stationary and mobile phases is critical for achieving good separation.

Industrial Scale-Up Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and efficient methodologies. Continuous flow chemistry is an increasingly important approach for the large-scale manufacturing of chemical compounds.

Continuous Flow Reactor Applications in this compound Production

Continuous flow reactors offer several advantages over traditional batch processing for the industrial production of amides. nih.govnih.govrsc.org These benefits include enhanced heat and mass transfer, improved safety profiles, and the potential for higher yields and purity. nih.govnih.gov While specific data on the production of this compound in continuous flow systems is often proprietary, the application of this technology to analogous cyclohexane derivatives has demonstrated significant improvements, including a 30% reduction in reaction time and a 15% increase in yield compared to batch methods.

In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. Key parameters that are optimized in a flow system include residence time (typically in the range of 5-10 minutes for similar reactions), temperature, and the stoichiometry of the reagents, which can be accurately managed using inline analytical techniques. nih.gov

Different types of flow reactors can be employed, such as plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs). nih.gov For reactions involving solids or slurries, CSTRs connected in series can be particularly effective in preventing clogging issues. nih.gov The use of fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing for microreactors is also common in flow chemistry setups. nih.gov

The table below compares key aspects of batch versus continuous flow processing for amide synthesis:

| Feature | Batch Processing | Continuous Flow Processing |

| Scale | Can be scaled to large volumes, but heat and mass transfer can be challenging. | Easily scalable by running the system for longer or by "numbering-up" (running multiple reactors in parallel). |

| Safety | Handling of large quantities of hazardous materials can pose risks. | Smaller reaction volumes at any given time lead to inherently safer processes. |

| Control | Less precise control over reaction parameters like temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. nih.gov |

| Efficiency | Can have longer reaction times and may produce more byproducts. | Often results in shorter reaction times, higher yields, and improved purity. |

Chemical Reactivity and Reaction Mechanisms of Cyclopentanecarboxamides

Oxidation Reactions of Cyclopentanecarboxamide Derivatives

Oxidation reactions involving this compound derivatives can be targeted at the cyclopentane (B165970) ring or its substituents, often leading to the formation of cyclopentanecarboxylic acid derivatives.

The conversion of this compound derivatives into cyclopentanecarboxylic acid derivatives is a key transformation. This can be achieved using various oxidizing agents. For instance, derivatives of this compound can be oxidized with reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield the corresponding carboxylic acid products. smolecule.com The specific conditions for these oxidations, including solvent and temperature, are crucial for achieving high yields.

In some cases, the oxidation may target a specific part of a more complex derivative. For example, the oxidation of cis-2-Amino-1-cyclopentanecarboxamide can lead to the formation of the corresponding oxo derivatives. Another example includes the oxidation of 1-(1-methylethyl)-cyclopentanecarboxamide to produce cyclopentanecarboxylic acid derivatives.

The synthesis of cyclopentanecarboxylic acid itself can also be accomplished through the oxidation of precursors like cyclopentene (B43876) or other cyclopentane derivatives. smolecule.com Furthermore, synthetic routes involving the oxidation of hydrazone derivatives to diazoketones using agents like manganese (IV) dioxide or silver oxide have been explored in the preparation of cyclopentane derivatives. google.com

| Starting Material Class | Oxidizing Agent | Product Class | Reference |

|---|---|---|---|

| This compound derivatives | Potassium permanganate (KMnO₄) | Cyclopentanecarboxylic acid derivatives | |

| This compound derivatives | Chromium trioxide (CrO₃) | Cyclopentanecarboxylic acid derivatives | |

| cis-2-Amino-1-cyclopentanecarboxamide | General oxidizing agents | Oxo derivatives | |

| Hydrazone derivatives of cyclopentane | Manganese (IV) dioxide, Silver oxide | Diazoketones (precursors to acids) | google.com |

Reduction Reactions of the Carboxamide Functional Group

The carboxamide functional group is relatively stable but can be reduced under specific conditions to form amines. This reaction is fundamental in the synthesis of cyclopentylamine (B150401) derivatives from cyclopentanecarboxamides.

A powerful and common method for the reduction of the carboxamide group is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂), transforming the this compound into a cyclopentylamine. smolecule.com This direct reduction is a widely used synthetic strategy. For example, N-(2-bromo-4-methylphenyl)this compound is reduced to N-(2-bromo-4-methylphenyl)cyclopentylamine using LiAlH₄. smolecule.com

Another important reaction is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. askfilo.com When this compound is treated with bromine and a strong base like sodium hydroxide (B78521), it undergoes rearrangement to form cyclopentylamine. askfilo.com The reaction proceeds through an isocyanate intermediate, with the cyclopentyl group migrating from the carbonyl carbon to the nitrogen atom. askfilo.com

| Reaction Type | Reagent(s) | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Direct Reduction | Lithium aluminum hydride (LiAlH₄) | N/A | Cyclopentylamine derivative | smolecule.com |

| Hofmann Rearrangement | Bromine (Br₂), Sodium hydroxide (NaOH) | Isocyanate (R-N=C=O) | Cyclopentylamine | askfilo.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of cyclopentanecarboxamides can occur either at the carbonyl carbon of the amide group or on substituents attached to the cyclopentane ring.

The amide group can be replaced via nucleophilic acyl substitution. Amides are the least reactive among carboxylic acid derivatives towards this type of reaction. scribd.com The most common example is hydrolysis, where the amide bond is cleaved by water under acidic or basic conditions to yield a cyclopentanecarboxylic acid. evitachem.com In this mechanism, a nucleophile (e.g., a hydroxide ion or water) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the amine portion as a leaving group.

While direct replacement of the entire amide group with other nucleophiles is less common than hydrolysis, the principles of nucleophilic acyl substitution allow for the interconversion of carboxylic acid derivatives. scribd.com

The saturated cyclopentane ring itself is generally inert to nucleophilic attack. However, for substituted this compound derivatives, nucleophilic substitution can occur on the substituents.

If the this compound structure contains an aromatic ring, that ring can undergo nucleophilic aromatic substitution (SₙAr), especially if activated by electron-withdrawing groups. wikipedia.org For example, in a compound like N-(3,4-difluorophenyl)-1-(thiophen-2-yl)this compound, the difluorophenyl ring could potentially undergo substitution where a nucleophile replaces one of the fluorine atoms.

Furthermore, functional groups on the substituents can also be sites for nucleophilic substitution. In N-(2-amino-2-methylpropyl)this compound, the primary amino group on the side chain can act as a nucleophile or be replaced in substitution reactions, allowing for further derivatization of the molecule. evitachem.com

Cross-Coupling Reactions of Halogenated this compound Derivatives

Halogenated cyclopentanecarboxamides serve as valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orglibretexts.org For halogenated cyclopentanecarboxamides, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups. The general scheme involves the reaction of a halogenated this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.org

The reactivity of the halide in the this compound derivative follows the general trend for Suzuki couplings: I > Br > OTf >> Cl. libretexts.org While iodo and bromo derivatives are more reactive, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have enabled the use of less reactive chloro derivatives. libretexts.orgnih.gov The choice of base and solvent is also crucial for the reaction's success, with common bases including sodium carbonate, potassium phosphate (B84403), and various alkoxides. libretexts.org

Table 1: Examples of Suzuki Coupling Reactions with Halogenated Amides

| Halogenated Amide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Reference |

| Halogenated aminopyrazoles and their amides | Aryl, heteroaryl, and styryl boronic acids or esters | XPhos Pd G2 | Various | Various | Coupled products | nih.govresearchgate.net |

| Aryl halides | Phenylboronic acid | Pd(PPh₃)₄ | NaOH | THF/H₂O | Biphenyl (B1667301) derivatives | libretexts.org |

A significant side reaction in the Suzuki coupling of halogenated heterocycles, which can also be relevant for halogenated cyclopentanecarboxamides, is dehalogenation. nih.govresearchgate.net Studies on halogenated aminopyrazoles have shown that bromo and chloro derivatives are often superior to iodo derivatives due to a reduced tendency for dehalogenation. nih.govresearchgate.net

The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgvedantu.com For halogenated cyclopentanecarboxamides, this reaction would typically involve the coupling of a halogenated this compound with an alkene in the presence of a palladium catalyst and a base. The reaction is highly valuable for synthesizing complex organic molecules and has found applications in the production of pharmaceuticals and fine chemicals. mdpi.com

The mechanism of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by migratory insertion of the alkene, and finally, β-hydride elimination to yield the product and regenerate the catalyst. nih.gov The reactivity of the halide follows a similar trend to the Suzuki coupling, with iodides being the most reactive. vedantu.com

Intramolecular Heck reactions, where the alkene and the halide are part of the same molecule, are particularly useful for constructing cyclic and polycyclic systems and often exhibit higher efficiency and stereoselectivity compared to their intermolecular counterparts. vedantu.com

Table 2: General Conditions for Heck Coupling Reactions

| Component | Description | Common Examples |

| Halide | Aryl or vinyl halide (or triflate) | Iodoarenes, bromoarenes, aryl triflates |

| Alkene | Activated or unactivated alkene | Styrenes, acrylates |

| Catalyst | Palladium(0) or Palladium(II) precursor | Pd(OAc)₂, Pd(PPh₃)₄ |

| Base | Inorganic or organic base | Triethylamine, potassium carbonate |

| Solvent | Polar aprotic solvent | DMF, DMA, acetonitrile |

Mechanistic Investigations of Novel this compound Reactions

Recent research has explored novel reactions involving this compound derivatives, leading to interesting molecular transformations. Mechanistic studies are crucial for understanding these new pathways and optimizing them for synthetic applications.

One notable transformation involves a sulfuric acid-mediated domino reaction of 1-acetyl N-aryl cyclopentanecarboxamides to produce pyrano[2,3-b]quinoline derivatives. acs.orgresearchgate.net The proposed mechanism for this reaction is a tandem cyclization/ring-opening/recyclization process. It is suggested to begin with a cyclization and subsequent loss of water to form a tertiary carbocation. This is followed by a ring expansion and another cyclization step to yield the final product. acs.org A key feature of this reaction is a novel cleavage of the cyclopentane ring. researchgate.net

Another area of investigation involves the ring contraction of cyclic enoxysilanes, which can be precursors to functionalized cyclopentanes. While not directly a reaction of this compound itself, the products can be N-acyl sulfonamides which can be further transformed into carboxamides. nih.gov The proposed mechanism for this ring contraction proceeds through an aziridine (B145994) intermediate formed from a [3+2] cycloaddition of an azide (B81097) with the enoxysilane, followed by the loss of dinitrogen. The aziridine then undergoes ring-opening via alkyl migration to yield the ring-contracted product. nih.gov

Hofmann Rearrangement of this compound

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com When applied to this compound, this reaction yields cyclopentylamine. askfilo.com

The reaction proceeds by treating the primary amide with bromine and a strong base, such as sodium hydroxide. askfilo.com This in-situ forms sodium hypobromite, which transforms the this compound into an N-bromoamide intermediate. wikipedia.org The subsequent steps involve:

Deprotonation of the N-bromoamide by the base.

Rearrangement of the cyclopentyl group from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form a cyclopentyl isocyanate intermediate. wikipedia.orgaskfilo.com

Hydrolysis of the isocyanate, which then undergoes decarboxylation to give the final product, cyclopentylamine, and carbon dioxide. wikipedia.orgchemistrysteps.com

A key characteristic of the Hofmann rearrangement is that the rearrangement step occurs with retention of configuration of the migrating group. nrochemistry.com While the standard conditions involve bromine and sodium hydroxide, variations using reagents like lead tetraacetate or hypervalent iodine compounds can be employed for substrates that are sensitive to base. nrochemistry.com

Structural Analysis and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are central to the structural analysis of organic molecules like Cyclopentanecarboxamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer a comprehensive view of the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the cyclopentyl ring and the amide group. The protons on the cyclopentane (B165970) ring would likely appear as a series of multiplets in the upfield region, typically between 1.5 and 2.5 ppm. nist.govdocbrown.info The exact chemical shifts and splitting patterns would be influenced by their spatial relationship to the carboxamide group. The methine proton at the C1 position, being directly attached to the carbonyl group, is expected to be the most downfield of the ring protons. The protons of the -NH₂ group of the primary amide would typically appear as a broad singlet in the region of 5.0-9.0 ppm, and its chemical shift can be sensitive to the solvent and concentration. nist.gov

For comparison, the predicted ¹H NMR spectrum of 3-Isopropyl-1,2-cyclopentanedione shows signals within a similar range for the cyclopentane ring protons. In the absence of direct experimental data for this compound, the following table provides predicted chemical shift ranges based on general principles and data from related structures.

| Proton | Predicted Chemical Shift (ppm) |

| H on C1 (methine) | ~2.5 - 3.0 |

| H on C2, C5 (methylene, adjacent to C1) | ~1.7 - 2.0 |

| H on C3, C4 (methylene) | ~1.5 - 1.8 |

| NH₂ (amide) | ~5.0 - 9.0 (broad) |

This table is based on predicted values and data from analogous compounds.

The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the different carbon environments in the molecule. The carbonyl carbon of the amide group is anticipated to have the most downfield chemical shift, typically in the range of 170-185 ppm. docbrown.infoyoutube.com The carbon atoms of the cyclopentane ring will appear at higher field. The C1 carbon, attached to the carbonyl group, would be more deshielded than the other ring carbons. docbrown.infochemicalbook.com

A search of spectral databases for N,N-dimethyl-cyclopentanecarboxamide reveals a carbonyl signal and distinct signals for the cyclopentyl carbons, which can serve as a reference for predicting the spectrum of the primary amide. nih.gov The following table outlines the expected chemical shift assignments for this compound.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | ~175 - 180 |

| C1 (methine) | ~45 - 50 |

| C2, C5 (methylene, adjacent to C1) | ~30 - 35 |

| C3, C4 (methylene) | ~25 - 30 |

This table is based on predicted values and data from analogous compounds.

In modern structural elucidation, the comparison of experimentally obtained NMR chemical shifts with those predicted by computational methods, such as Density Functional Theory (DFT), serves as a powerful validation tool. sharif.edu This approach can help to confirm structural assignments and provide a deeper understanding of the molecule's conformational preferences. sharif.edu

While a specific study comparing experimental and computed NMR data for this compound was not identified, the general methodology is well-established. It involves calculating the magnetic shielding of each nucleus in a computationally modeled structure of the molecule. These calculated shielding values are then converted into chemical shifts, which can be directly compared with the experimental spectrum. A good correlation between the experimental and computed shifts provides strong evidence for the correctness of the proposed structure. This technique is particularly valuable for complex molecules or when experimental data is ambiguous.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

The molecular ion peak (M⁺) in a mass spectrum corresponds to the molecule that has lost one electron. Its mass-to-charge ratio (m/z) provides the molecular weight of the compound. For this compound (C₆H₁₁NO), the calculated molecular weight is approximately 113.16 g/mol . scbt.comsigmaaldrich.com Therefore, in the mass spectrum of this compound, the molecular ion peak is expected to be observed at an m/z of 113.

The presence of a nitrogen atom in the molecule is significant, as it follows the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The observation of a molecular ion peak at an odd m/z value would be consistent with the structure of this compound.

Isotopic Pattern Analysis for Halogenated Derivatives

Isotopic pattern analysis, typically conducted using Gas Chromatography interfaced to Isotope Ratio Mass Spectrometry (GC/IRMS), is a powerful technique for determining the isotopic composition of specific compounds within a sample. For halogenated derivatives of this compound, this analysis would focus on measuring the ratio of stable isotopes, such as carbon-13 (¹³C) to carbon-12 (¹²C).

The natural abundance of isotopes like chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) creates characteristic patterns in the mass spectrum, which aids in identifying the presence and number of halogen atoms. Furthermore, compound-specific isotope analysis of elements like carbon can provide insights into the synthetic pathway or origin of a molecule. nih.gov For instance, the δ¹³C value, which is the deviation in the ¹³C/¹²C ratio from a standard, can be measured with high precision. nih.gov Although specific studies on halogenated this compound were not found, the methodology has been successfully applied to other halogenated natural products to distinguish between synthetic and natural sources. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its amide and cyclopentyl moieties.

The primary amide group (-CONH₂) gives rise to several distinct peaks:

N-H Stretching: Two bands are typically observed for a primary amide in the region of 3350-3180 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): A strong, prominent absorption peak appears between 1690 and 1630 cm⁻¹. This is one of the most characteristic absorptions in the IR spectrum.

N-H Bending (Amide II band): This band, found between 1640 and 1590 cm⁻¹, is due to the in-plane bending of the N-H bonds.

C-N Stretching: This absorption appears in the 1400-1430 cm⁻¹ range.

The cyclopentyl group primarily shows C-H stretching and bending vibrations:

C-H Stretching: Absorptions from the aliphatic CH₂ groups of the cyclopentane ring are found just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. docbrown.info

C-H Bending: Scissoring vibrations for the CH₂ groups are observed around 1465 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule as a whole. docbrown.info

Spectroscopic data for derivatives such as cis-3-hydroxy-cyclopentanecarboxamide confirm these assignments, with additional broad O-H stretching absorptions due to the hydroxyl group. nist.gov

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Amide (R-CONH₂) | N-H Stretch | 3350 - 3180 (two bands) | Medium |

| Amide (R-CONH₂) | C=O Stretch (Amide I) | 1690 - 1630 | Strong |

| Amide (R-CONH₂) | N-H Bend (Amide II) | 1640 - 1590 | Medium-Strong |

| Alkane (Cyclopentyl) | C-H Stretch | 2950 - 2850 | Medium-Strong |

| Alkane (Cyclopentyl) | CH₂ Bend | ~1465 | Medium |

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule. uobabylon.edu.iq The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital.

This compound contains a carbonyl group and non-bonding electrons on the nitrogen and oxygen atoms, which constitute the chromophore. The expected electronic transitions for the amide functional group are:

n → π* transition: This transition involves promoting a non-bonding electron (from the oxygen or nitrogen atom) to the antibonding π* orbital of the carbonyl group. It is a lower-energy transition and results in a weak absorption band at a longer wavelength, typically around 210-220 nm.

π → π* transition: This involves the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the C=O double bond. This is a higher-energy transition, resulting in a strong absorption band at a shorter wavelength, typically below 200 nm.

The parent cyclopentane ring itself does not have π-electrons and only undergoes high-energy σ → σ* transitions, which absorb in the vacuum UV region (below 200 nm) and are not observable on standard spectrophotometers. uobabylon.edu.iqnist.gov Therefore, the UV/Vis spectrum of this compound is dominated by the absorptions of the amide chromophore. The wavelength of maximum absorbance is denoted as λmax. masterorganicchemistry.com The introduction of further conjugation or auxochromic groups in derivatives would shift the λmax to longer wavelengths (a bathochromic shift).

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons. nih.govyoutube.com Such species are termed paramagnetic and include free radicals and many transition metal ions. youtube.com

This compound, in its stable, ground-state form, is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals. As it does not possess any unpaired electrons, it is considered "EPR silent" and does not produce an EPR spectrum. youtube.com

Therefore, EPR spectroscopy is not a standard method for the direct characterization of this compound itself. However, it could be a valuable tool to study the compound if it were to participate in a reaction that generates radical intermediates, such as an oxidative degradation process. nih.govepa.gov In such a scenario, EPR could detect and help identify the structure of the transient radical species involved.

Crystallographic Studies and Solid-State Structure

X-Ray Diffraction Studies of this compound and Derivatives

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Single-crystal X-ray diffraction (SCXRD) can provide accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It also elucidates intermolecular interactions, such as hydrogen bonding, which govern how molecules pack together in a crystal lattice. mdpi.com

For this compound, a key feature in its crystal structure would be the formation of hydrogen-bonded networks. The primary amide group is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). It is highly probable that molecules of this compound would form hydrogen-bonded dimers or extended chains in the solid state, similar to those seen in other primary amides.

The conformation of the five-membered cyclopentane ring, which is not planar, would also be determined. It typically adopts an "envelope" or "twist" conformation to minimize steric strain. The analysis would precisely define this pucker and the orientation of the carboxamide substituent (axial vs. equatorial).

Table 2: Representative Crystallographic Data Obtainable from X-Ray Diffraction of an Amide Derivative (Based on data for related structures mdpi.com)

| Parameter | Description | Typical Value/Observation |

| Crystal System | The symmetry class of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Specific Å and ° values |

| Bond Lengths | e.g., C=O, C-N, C-C | ~1.24 Å (C=O), ~1.33 Å (C-N) |

| Bond Angles | e.g., O-C-N, C-C-C | ~122°, ~104° (in cyclopentane) |

| Hydrogen Bonds | Intermolecular N-H···O distances and angles. | H···O distance ~2.0-2.6 Å |

| Molecular Conformation | Puckering of the cyclopentane ring; orientation of amide group. | e.g., Envelope conformation |

Powder X-ray diffraction (PXRD) is another valuable technique used to identify crystalline phases, assess sample purity, and study polymorphism—the ability of a compound to exist in multiple crystal forms. mdpi.comnist.gov Each polymorph would have a unique PXRD pattern, arising from its distinct crystal lattice.

Crystal Growth and Preparation Methods

The initial and critical step in structural analysis is the cultivation of high-quality single crystals. For carboxamide compounds, this is often achieved through methods like slow evaporation of a solvent at room temperature. researchgate.net The choice of solvent can be crucial in obtaining crystals suitable for diffraction experiments. rsc.org The process begins with achieving a state of supersaturation, which is a prerequisite for nucleation and subsequent crystal growth. researchgate.net Techniques such as the slow cooling of a saturated solution or controlled solvent evaporation are commonly employed. researchgate.net For more challenging systems, including those that yield very small crystals, specialized techniques like MicroED (Microcrystal Electron Diffraction) can be utilized to determine the crystal structure from nanocrystals. crystalpharmatech.com

Space Group Determination

The arrangement of molecules in a crystal is described by its space group, which encompasses all the symmetry elements present. The determination of the correct space group is a critical step in crystal structure analysis and is derived from the diffraction pattern. cam.ac.uk Key information used for this determination includes the Laue group (the symmetry of the reflection intensities), systematic absences in the diffraction data which indicate the presence of screw axes and glide planes, and statistical analyses of intensity distribution that can help distinguish between centrosymmetric and non-centrosymmetric space groups. cam.ac.ukcam.ac.uk The combination of translational symmetry (defined by the Bravais lattice) and symmetry elements results in 230 possible space groups. cam.ac.uk For organic molecules like this compound, which are chiral, crystallization occurs in one of the 65 chiral space groups. nih.gov The most common space group for organic compounds is P2₁/c. cam.ac.uk

Atomic Numbering Scheme and Displacement Ellipsoids

A standardized atomic numbering scheme is employed to identify each atom within the asymmetric unit of the crystal structure. psu.edu This systematic labeling is essential for describing bond lengths, bond angles, and torsion angles that define the molecular geometry.

The thermal motion of atoms within the crystal lattice is represented by atomic displacement parameters, often visualized as thermal ellipsoids. wikipedia.org These ellipsoids indicate the direction and magnitude of an atom's vibration. The size of the ellipsoid is typically scaled to represent a 50% probability of finding the center of the atom within its volume. wikipedia.orgresearchgate.net This visualization provides a time-averaged depiction of the atomic positions and their anisotropy. wikipedia.org

Conformational Analysis of the Cyclopentane Ring

The five-membered cyclopentane ring is not planar. It adopts puckered conformations to alleviate the torsional strain that would be present in a planar structure. libretexts.orgmaricopa.edu

Envelope Conformations and Disorder

The most stable conformation for an unsubstituted cyclopentane ring is the "envelope" conformation, where four carbon atoms are coplanar and the fifth is out of the plane. libretexts.orgdalalinstitute.com This is closely followed in energy by the "half-chair" conformation. stackexchange.com In some crystal structures, the cyclopentane ring can exhibit disorder, where it rapidly interconverts between these conformations. psu.edustackexchange.com This dynamic behavior means that at room temperature, each carbon atom can take its turn at the out-of-plane position. dalalinstitute.com The energy barrier for this "pseudorotation" is low.

Hydrogen Bonding Patterns and Supramolecular Self-Assembly

Hydrogen bonding plays a pivotal role in dictating the supramolecular architecture of this compound in the solid state. The amide functional group, with its N-H donor and C=O acceptor sites, is a strong driver for the formation of predictable hydrogen-bonded motifs. researchgate.net

In many carboxamides, a common and robust hydrogen-bonding pattern is the formation of a centrosymmetric R²₂(8) dimer. psu.edursc.org This motif involves two molecules linked by a pair of N-H···O hydrogen bonds, creating a cyclic arrangement. In the structure of this compound itself, these dimers are observed. psu.edu

These primary dimeric synthons can then be further interconnected through additional hydrogen bonds, leading to the formation of higher-order structures like infinite one- or two-dimensional sheets. rsc.org For example, in 1-phenylthis compound, the R²₂(8) dimers are linked into two-dimensional sheets. rsc.org The specific hydrogen bonding patterns can be influenced by the presence and nature of other functional groups or substituents on the molecule. nih.govnih.gov This self-assembly process, guided by specific intermolecular interactions, is a fundamental concept in supramolecular chemistry. nih.govnih.gov

Interactive Data Table: Crystallographic and Conformational Data for this compound Derivatives

| Compound | Crystal System | Space Group | Ring Conformation | Primary Hydrogen Bond Motif |

| 1-Phenylthis compound | Monoclinic | P2₁/c | Approx. half-chair | R²₂(8) dimer |

| This compound | Orthorhombic | Pbca | Disordered envelope | R²₂(8) dimer |

Biological Activities and Medicinal Chemistry Research

Enzyme Inhibition by Cyclopentanecarboxamide Derivatives

The structural framework of this compound has proven to be a valuable starting point for the development of potent and selective enzyme inhibitors.

A series of cyclopentane (B165970) derivatives has been synthesized and assessed for their ability to inhibit steroid-metabolizing enzymes, specifically aldo-keto reductase family 1 member C1 (AKR1C1) and C3 (AKR1C3). nih.gov These enzymes are critical in regulating the activity of androgens, estrogens, and progesterone. Aberrant activity of AKR1C enzymes is linked to conditions like hormone-dependent cancers. nih.govgoogle.com

Research has identified selective inhibitors of AKR1C1 and AKR1C3 with activity in the low micromolar range, marking them as promising candidates for the development of new anticancer agents. nih.gov Through virtual screening and subsequent biochemical evaluation, several structurally diverse compounds, including those with a this compound-related scaffold, were found to have low micromolar Kᵢ values for AKR1C1 and/or AKR1C3. nih.gov For instance, one study identified a biphenyl (B1667301) derivative with an AKR1C3 IC₅₀ value of 43 nM and over 2300-fold selectivity. unmc.edu These findings validate the cyclopentane scaffold as a basis for designing potent and selective inhibitors for these crucial steroid-metabolizing enzymes. nih.govnih.gov

Table 1: Inhibition of AKR1C Enzymes by Selected Derivatives This table is interactive. Use the search bar to filter results.

| Compound Class/Derivative | Target Enzyme | Inhibition Value (Kᵢ or IC₅₀) | Selectivity | Reference |

| Biphenyl Derivative | AKR1C3 | IC₅₀ = 43 nM | >2300-fold over AKR1C1/2 | unmc.edu |

| Phenolic Inhibitor 1 | AKR1C3 | IC₅₀ = 110 nM | 127-fold over AKR1C2 | unmc.edu |

| Retro Amide Isoster 2 | AKR1C3 | IC₅₀ = 70 nM | >2800-fold over AKR1C1/2 | unmc.edu |

| Salicylic Acid Derivative 2 | AKR1C1 | Kᵢ = 50 µM | Non-selective | nih.gov |

| Salicylic Acid Derivative 2 | AKR1C2 | Kᵢ = 90 µM | Non-selective | nih.gov |

| Salicylic Acid Derivative 2 | AKR1C3 | Kᵢ = 118 µM | Non-selective | nih.gov |

| Salicylic Acid Derivative 3 | AKR1C3 | Kᵢ = 82 µM | Selective vs. AKR1C1/2 | nih.gov |

Fatty Acid Synthase (FAS) is a key enzyme in the endogenous synthesis of lipids and is considered a target for metabolic disorders and certain cancers. google.com this compound derivatives have been identified as a new class of FAS inhibitors. google.comresearchgate.net A patent describes this compound derivatives for their use as FAS inhibitors, with the goal of treating metabolic disorders like obesity and diabetes. google.com

Through high-throughput screening, cyclopentanecarboxanilides, a related chemical class, were identified as a new chemotype of non-covalent FAS inhibitors. researchgate.net Further optimization of initial hits led to the development of compound BI 99179, which demonstrated high potency and selectivity. researchgate.net One commercial supplier notes that this compound inhibits hydrogen bond-dependent enzymes such as fatty acid synthase. biosynth.com Another specific derivative, N-(3-acetylphenyl)this compound, has also been identified as a FAS inhibitor.

The enoyl-acyl carrier protein (ACP) reductase (ENR) is an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway found in pathogens like Plasmodium falciparum (the cause of malaria) and Mycobacterium tuberculosis. acs.orgnih.gov This pathway is absent in humans, making ENR an attractive target for antimicrobial drug development. acs.org

While many studies have focused on inhibitors like triclosan (B1682465) or the rhodanine (B49660) class for P. falciparum ENR (PfENR), research into antitubercular agents has established a direct link to the this compound scaffold. acs.orgnih.gov In a study aimed at developing new antitubercular agents targeting the mycobacterial ENR (InhA), a series of m-amidophenol derivatives were synthesized. nih.gov Among these was N-(3-Benzyl-5-hydroxyphenyl)this compound, explicitly demonstrating the use of this scaffold in targeting an ENR enzyme. nih.gov This highlights the potential for this compound derivatives to be explored for broader anti-infective applications, including antimalarial research.

During the development of this compound derivatives for specific targets, interactions with other enzymes and pathways have been observed. A notable example arose from research into aminocyclopentane carboxamides as CCR2 antagonists. nih.gov It was discovered that the lead compound and its analogues exhibited high binding affinity for the outward delayed rectifier potassium channel (IKr). nih.gov Blockade of the IKr channel is a significant off-target effect, as it is associated with potential cardiac arrhythmias. nih.gov This finding underscores the importance of comprehensive profiling of drug candidates, as even highly selective compounds can modulate unintended enzymatic pathways.

Receptor Modulation and Agonist/Antagonist Activity

This compound derivatives have been extensively investigated as modulators of G-protein coupled receptors (GPCRs), particularly chemokine receptors.

The CC chemokine receptor 2 (CCR2) and its ligand CCL2 play a crucial role in mediating the chemotaxis of monocytes to sites of inflammation. nih.gov This axis is implicated in a variety of inflammatory and autoimmune diseases, making CCR2 a prime target for therapeutic intervention. nih.govnih.gov The aminocyclopentane carboxamide scaffold has been instrumental in the discovery of potent and selective CCR2 antagonists. nih.govacsmedchem.org

Medicinal chemistry efforts have led to the development of several series of this compound-based CCR2 antagonists, including 3-amino-1-cyclopentanecarboxamides and (4-Arylpiperidin-1-yl)cyclopentanecarboxamides. nih.govacsmedchem.org These compounds have demonstrated high-affinity binding and potent functional antagonism of CCR2. nih.govrndsystems.com For example, one analogue, BMS CCR2 22, is a high-affinity antagonist with an IC₅₀ of 5.1 nM. rndsystems.com Another antagonist potently inhibits MCP-1-induced chemotaxis with an IC₅₀ of 24 nM. biocat.com The optimization of these scaffolds has aimed to enhance potency while improving pharmacokinetic properties and minimizing off-target effects, such as the previously mentioned IKr channel binding. nih.gov

Table 2: CCR2 Antagonist Activity of this compound Derivatives This table is interactive. Use the search bar to filter results.

| Compound/Series | Assay Type | Inhibition Value (IC₅₀) | Reference |

| BMS CCR2 22 | Receptor Binding | 5.1 nM | rndsystems.com |

| BMS CCR2 22 | Chemotaxis | 1 nM | rndsystems.com |

| Analogue 17 | Monocyte Chemotaxis | 0.5 nM | nih.gov |

| Analogue 22 | Monocyte Chemotaxis | 0.3 nM | nih.gov |

| Analogue 22 | Human Whole Blood Shape Change (24h) | 0.1 nM | nih.gov |

| CCR2 antagonist 4 | Receptor Binding | 180 nM | biocat.com |

| CCR2 antagonist 4 | MCP-1-induced Chemotaxis | 24 nM | biocat.com |

Anticancer Activity

Cycloalkanecarboxamide derivatives have emerged as a promising scaffold in the development of novel anticancer agents. Research has focused on modifying the core structure to enhance potency and selectivity against various cancer cell lines.

One area of investigation involves cycloalkanecarboxamides that incorporate sulfonate or sulfamate (B1201201) moieties. A series of these derivatives were synthesized and evaluated for their antiproliferative effects against a panel of 60 human cancer cell lines. Within this series, compounds featuring a cyclohexyl ring demonstrated significant activity. For instance, a derivative with a p-(tert-butyl)benzenesulfonate group showed broad-spectrum anticancer effects across nine different types of cancer. nih.gov Another compound, containing a p-fluorobenzenesulfonate moiety, was particularly effective against the HT29 colon cancer cell line, with a half-maximal inhibitory concentration (IC50) of 4.73 µM. nih.gov This compound was found to be over four times more selective for cancer cells compared to normal fibroblast cells and was shown to induce apoptosis, or programmed cell death, by activating caspases 3 and 7. nih.gov

Further research into cyclopentane-based structures has led to the synthesis of Δ2-isoxazoline fused cyclopentane derivatives. rsc.org In preliminary cytotoxicity studies using the MTT assay, one such compound, designated 4i , was found to have comparable potency to the standard chemotherapy drug Etoposide against the MCF-7 breast cancer cell line. rsc.org Mechanistic studies revealed that compound 4i induces cell cycle arrest in the S phase and promotes apoptosis, as confirmed by acridine (B1665455) orange/ethidium bromide staining and annexin (B1180172) V binding assays. rsc.org

The versatility of the carboxamide structure is also highlighted in studies on 1-phenylcyclopropane carboxamide derivatives, which have shown the ability to inhibit the proliferation of the U937 human myeloid leukemia cell line. nih.gov These findings underscore the potential of designing small ring carboxamides as effective antiproliferative agents. nih.gov

Table 1: Anticancer Activity of Selected Cycloalkanecarboxamide Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| 1g | Cyclohexylcarboxamide Sulfonate | HT29 (Colon) | 4.73 µM | Induction of apoptosis via caspase 3/7 activation | nih.gov |

| 4i | Δ2-Isoxazoline Fused Cyclopentane | MCF-7 (Breast) | Equipotent to Etoposide | S-phase cell cycle arrest, induction of apoptosis | rsc.org |

| N/A | 1-Phenylcyclopropane Carboxamide | U937 (Leukemia) | Effective inhibition of proliferation | Not specified | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of cyclopentane derivatives is an active area of research. While direct studies on the parent this compound are limited, related structures have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. ontosight.ai